molecular formula C18H18N4O4S B14110674 5-(2-methoxyphenyl)-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide

5-(2-methoxyphenyl)-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14110674
M. Wt: 386.4 g/mol
InChI Key: ZDFDVEFAMACWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-methoxyphenyl)-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, methoxyphenyl, and methylsulfonamido groups. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate to form a pyrazole derivative. This intermediate is then reacted with 3-(methylsulfonamido)benzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyphenyl)-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The sulfonamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

5-(2-methoxyphenyl)-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
  • 2-methoxyphenyl isocyanate
  • 1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl

Uniqueness

5-(2-methoxyphenyl)-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrazole ring and sulfonamido group make it particularly versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H18N4O4S/c1-26-17-9-4-3-8-14(17)15-11-16(21-20-15)18(23)19-12-6-5-7-13(10-12)22-27(2,24)25/h3-11,22H,1-2H3,(H,19,23)(H,20,21)

InChI Key

ZDFDVEFAMACWCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.